N,N'-(1,4-phenylenebis(methylene))diacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-phenylenebis(methylene))diacrylamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of acrylamide and features two acrylamide groups connected by a 1,4-phenylenebis(methylene) linker. This compound is known for its applications in polymer chemistry, particularly in the formation of cross-linked polymer networks.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(1,4-phenylenebis(methylene))diacrylamide can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with formaldehyde and acrylamide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The intermediate product, N,N’-(1,4-phenylenebis(methylene))bis(acrylamide), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-(1,4-phenylenebis(methylene))diacrylamide involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-phenylenebis(methylene))diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form cross-linked polymer networks.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acids.
Substitution: The acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or thiols can be employed.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Carboxylic acids and amines.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
N,N’-(1,4-phenylenebis(methylene))diacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the preparation of polyacrylamide gels for electrophoresis, which is essential for protein and nucleic acid separation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible hydrogels.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of N,N’-(1,4-phenylenebis(methylene))diacrylamide primarily involves its ability to form cross-linked networks. The acrylamide groups can undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking ability is crucial for its applications in creating stable and robust polymeric materials.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebis(acrylamide): A widely used cross-linking agent in polyacrylamide gel electrophoresis.
N,N’-Ethylenebis(acrylamide): Another cross-linking agent with similar properties but different linker structure.
Uniqueness
N,N’-(1,4-phenylenebis(methylene))diacrylamide is unique due to its 1,4-phenylenebis(methylene) linker, which provides distinct mechanical and chemical properties to the resulting polymers. This linker enhances the rigidity and thermal stability of the cross-linked networks compared to other cross-linking agents.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[[4-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) |
InChI Key |
UBSHNWREEBVRHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.